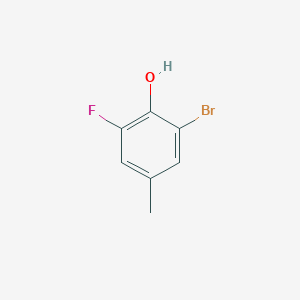

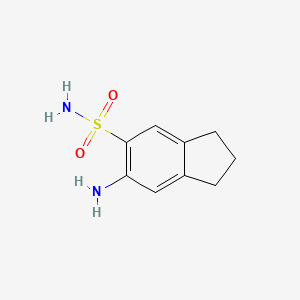

![molecular formula C11H13BrO B1375066 1-bromo-6,7,8,9-tetrahidro-5H-benzo[7]anulen-5-ol CAS No. 1221135-07-4](/img/structure/B1375066.png)

1-bromo-6,7,8,9-tetrahidro-5H-benzo[7]anulen-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

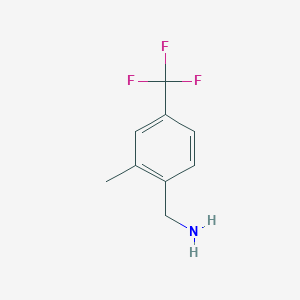

“1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol” is a chemical compound with the molecular weight of 241.13 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol” is characterized by a bromine atom attached to a tetrahydrobenzo7annulen-5-ol core . The InChI code for this compound is 1S/C11H13BrO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6,11,13H,1-2,4,7H2 .Physical and Chemical Properties Analysis

“1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol” is a powder at room temperature . The compound has a molecular weight of 241.13 .Aplicaciones Científicas De Investigación

He realizado una búsqueda de las aplicaciones de investigación científica de “1-bromo-6,7,8,9-tetrahidro-5H-benzo7anulen-5-ol”, pero desafortunadamente, la información disponible se limita a la estructura química, las propiedades y los detalles del proveedor. Las aplicaciones específicas en investigación científica no se detallan en los resultados de la búsqueda.

Mecanismo De Acción

The mechanism of action for “1-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol” is not specified in the search results. Its biological activity, if any, would depend on the specific context of its use.

Safety and Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-6-3-5-9-8(10)4-1-2-7-11(9)13/h3,5-6,11,13H,1-2,4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWCKWUKHBHFEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=CC=C2Br)C(C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374987.png)

![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)